2-Bromo-4-chloro-5-fluorophenol
Overview
Description
2-Bromo-4-chloro-5-fluorophenol is a chemical compound with the molecular formula C6H3BrClFO . It has an average mass of 225.443 Da and a monoisotopic mass of 223.903976 Da . It is available in both liquid and solid forms .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H3BrClFO/c7-3-1-4(8)6(10)2-5(3)9/h1-2,10H . This code provides a specific description of the molecule’s structure, including the positions of the bromine, chlorine, and fluorine atoms on the phenol ring.Physical and Chemical Properties Analysis
This compound has a molecular weight of 225.44 . It is available in liquid form with a storage temperature of 2-8°C . It also exists in a solid form . .Scientific Research Applications
Chemical Synthesis Applications 2-Bromo-4-chloro-5-fluorophenol serves as a precursor or intermediate in the synthesis of complex molecules. For example, it has been used in the synthesis of various organic compounds, highlighting its role in facilitating the introduction of halogen atoms into organic frameworks, which is crucial for developing new chemical entities with potential applications in pharmaceuticals and agrochemicals (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Environmental Science Applications In environmental science, the transformation and degradation pathways of halogenated phenols, including compounds structurally related to this compound, have been extensively studied. These compounds are of interest due to their occurrence as environmental contaminants and byproducts of water disinfection processes. Research has investigated the transformation of bromophenols through chlorination, shedding light on the fate of such compounds in water treatment and natural aquatic systems (Xiang et al., 2020). Additionally, the biodegradation of halophenols by microbial consortia indicates the potential for bioremediation strategies to mitigate the environmental impact of these substances (Häggblom & Young, 1995).
Material Science Applications Halogenated phenols, including this compound, contribute to the development of materials with unique properties. The study of laterally substituted phenolic compounds has led to the creation of materials with significant electrooptical properties and low smectic tendencies, which are beneficial for liquid crystal displays and other electrooptical devices (Gray & Kelly, 1981).
Safety and Hazards
This compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with it include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .
Mechanism of Action
Target of Action
It’s known that halogenated phenols often interact with various enzymes and receptors in the body due to their structural similarity to many biological compounds .
Mode of Action
Halogenated phenols typically act through nucleophilic substitution reactions . They can also participate in Suzuki–Miyaura coupling, a type of cross-coupling reaction, used in organic chemistry to synthesize carbon-carbon bonds .
Biochemical Pathways
It’s known that halogenated phenols can interfere with various biochemical pathways due to their reactivity and structural similarity to many biological molecules .
Pharmacokinetics
Like other halogenated phenols, it’s likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
It’s known that halogenated phenols can have various effects at the molecular and cellular level, depending on their specific targets and the biochemical pathways they affect .
Properties
IUPAC Name |
2-bromo-4-chloro-5-fluorophenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClFO/c7-3-1-4(8)5(9)2-6(3)10/h1-2,10H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQAXEKRONYMMKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClFO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.44 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157165-23-6 | |
Record name | 2-bromo-4-chloro-5-fluorophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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